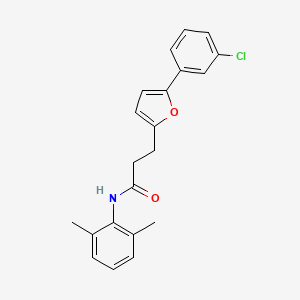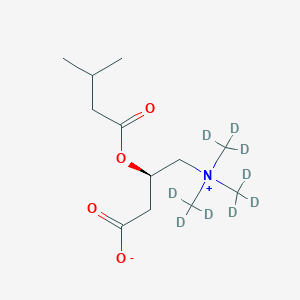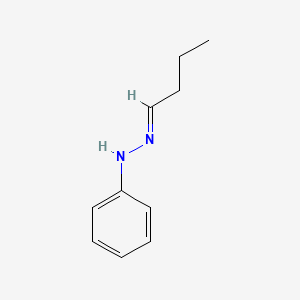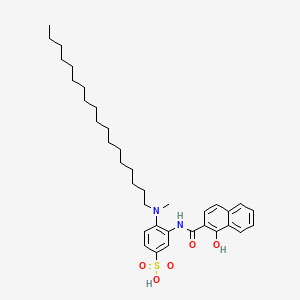
N,N'-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene is an organic compound that belongs to the class of diazabutadienes These compounds are characterized by the presence of two nitrogen atoms in a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with a diamine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. The reaction can be represented as follows:
2C8H8O2+H2N−NH2→N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Aplicaciones Científicas De Investigación
N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved include enzyme inhibition and modulation of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED)
- N,N’-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N’-diacetic acid (HJB)
Uniqueness
N,N’-Bis(2-hydroxy-5-methylphenyl)-1,4-diazabutadiene is unique due to its specific structural features, which allow it to form highly stable metal complexes. This property makes it particularly useful in applications requiring strong and selective binding to metal ions.
Propiedades
Número CAS |
37893-94-0 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxy-5-methylphenyl)iminoethylideneamino]-4-methylphenol |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-5-15(19)13(9-11)17-7-8-18-14-10-12(2)4-6-16(14)20/h3-10,19-20H,1-2H3 |
Clave InChI |
OCAJUDPANDEMCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)N=CC=NC2=C(C=CC(=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)

![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)



![7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11941262.png)






